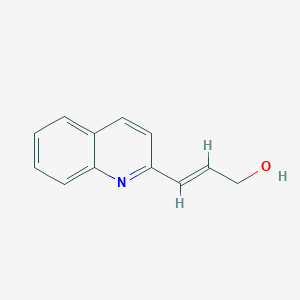

(E)-3-(2-quinolyl)prop-2-en-1-ol

Description

Properties

Molecular Formula |

C12H11NO |

|---|---|

Molecular Weight |

185.22 g/mol |

IUPAC Name |

(E)-3-quinolin-2-ylprop-2-en-1-ol |

InChI |

InChI=1S/C12H11NO/c14-9-3-5-11-8-7-10-4-1-2-6-12(10)13-11/h1-8,14H,9H2/b5-3+ |

InChI Key |

HZSMCZGYICFQLI-HWKANZROSA-N |

Isomeric SMILES |

C1=CC=C2C(=C1)C=CC(=N2)/C=C/CO |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=N2)C=CCO |

Origin of Product |

United States |

Preparation Methods

Reaction with Vinylmagnesium Bromide

This method involves the reaction of 2-quinolinecarboxaldehyde with vinylmagnesium bromide in a suitable solvent like tetrahydrofuran (THF). The reaction is typically carried out under an inert atmosphere to prevent oxidation.

- Reagents: 2-quinolinecarboxaldehyde, vinylmagnesium bromide

- Solvent: Tetrahydrofuran (THF)

- Temperature: 0°C to room temperature

- Yield: Variable, depending on conditions

Aldol Condensation

Another approach could involve an aldol condensation reaction between 2-quinolinecarboxaldehyde and acetaldehyde, followed by dehydration to form the prop-2-en-1-ol derivative. However, this method may require additional steps to achieve the desired stereochemistry.

- Reagents: 2-quinolinecarboxaldehyde, acetaldehyde

- Base: Sodium hydroxide or potassium hydroxide

- Solvent: Water or ethanol

- Temperature: Room temperature to reflux

Analysis and Challenges

The synthesis of This compound poses challenges due to potential isomerization and the need for precise control over reaction conditions to achieve the desired stereochemistry. Purification methods such as column chromatography may be necessary to isolate the product.

Stereochemistry Control

Achieving the (E) configuration requires careful control of reaction conditions, possibly involving the use of chiral catalysts or specific reaction conditions that favor the formation of the desired isomer.

Purification Methods

Purification of the final product may involve techniques like column chromatography or recrystallization to ensure high purity.

Chemical Reactions Analysis

Tandem Cyclization with Aminoalkynes

(E)-3-(2-Quinolyl)prop-2-en-1-ol undergoes Rh(III)-catalyzed cyclization with aminoalkynes to form pyrrolo[1,2-a]quinoline derivatives (Scheme 1) . This reaction proceeds via a tandem [3+2] cycloaddition followed by dehydrogenation and oxidative coupling.

Key Features :

-

Catalyst : Rh(III) complexes (e.g., [Cp*RhCl₂]₂) enable regioselective C–H activation.

-

Conditions : Reactions occur under aerobic or anaerobic conditions in acetonitrile at room temperature.

-

Yields : 70–89% for diverse substrates, including electron-rich and electron-deficient aminoalkynes .

| Substrate (Aminoalkyne) | Product (Pyrrolo-quinoline) | Yield (%) | Conditions |

|---|---|---|---|

| R = Ph, R₁ = H | 6-Phenyl-11H-indolo[3,2-c]quinoline | 85 | Rh(III)/HFIP, aerobic |

| R = 4-ClC₆H₄, R₁ = Bn | 2-(4-Benzyl-2-phenylquinolin-3-yl)aniline | 73 | Rh(III)/CH₃CN, anaerobic |

Mechanism :

-

Rh(III)-mediated C–H activation of the quinoline ring.

-

[3+2] Cycloaddition with the aminoalkyne to form a spiro-intermediate.

-

Rearrangement and oxidation to yield the fused heterocycle .

Acid-Catalyzed Substitution and Rearrangement

The allylic hydroxyl group in this compound undergoes substitution reactions under acidic conditions. For example, treatment with 48% HBr in the presence of H₂SO₄ converts the alcohol to 3-bromo-3-(2-quinolyl)prop-1-ene via a carbocation intermediate stabilized by the quinoline’s electron-deficient aromatic system .

Key Observations :

-

Regioselectivity : The reaction favors anti-Markovnikov addition due to resonance stabilization of the carbocation by the quinoline ring.

-

Byproducts : Competing 1,3-sigmatropic shifts or elimination may occur under harsh conditions .

Photochemical Isomerization

The (E)-configuration of the allylic alcohol can undergo light-induced isomerization. Studies on analogous 2-(2-quinolyl)ethylene derivatives show that UV/Vis irradiation (340–560 nm) triggers reversible trans–cis isomerization with quantum yields of 0.13–0.83 . The quinoline moiety enhances photostability and extends conjugation, enabling visible-light sensitivity.

Factors Influencing Isomerization :

-

Solvent Polarity : Polar solvents stabilize the cis-isomer.

-

Substituents : Electron-withdrawing groups on the quinoline ring increase isomerization efficiency .

Participation in Multicomponent Reactions

This compound serves as a building block in the synthesis of complex heterocycles. For instance:

-

Reaction with Propargyl Imines : Copper-catalyzed annulation yields substituted quinolines (58–96% yields) via Friedel-Crafts-type cyclization .

-

Condensation with Quinones : Acid-catalyzed reactions with 1,2-benzoquinones produce 2-quinolyl-1,3-tropolones through aldol condensation and oxidative cyclization (Table 1) .

Table 1 : Synthesis of 2-Quinolyl-1,3-Tropolones from this compound

| Quinone Reagent | Product Tropolone | Yield (%) | Conditions |

|---|---|---|---|

| 3,5-Di(tert-butyl)-1,2-benzoquinone | 3a | 72 | AcOH, 65–70°C |

| 4,6-Diisopropyl-3-nitro-1,2-benzoquinone | 3f | 51 | Dioxane, 102°C |

Mechanistic Pathway :

Scientific Research Applications

(e)-3-(Quinolin-2-yl)prop-2-en-1-ol has several applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic effects, particularly in drug development.

Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which (e)-3-(Quinolin-2-yl)prop-2-en-1-ol exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The quinoline ring is known to intercalate with DNA, potentially disrupting cellular processes and leading to its antimicrobial or anticancer effects.

Comparison with Similar Compounds

Key Structural Features :

- Quinoline Core: The 2-quinolyl substituent participates in π-π stacking and hydrogen-bonding interactions, common in heteroaromatic systems .

- Stereochemistry : The (E)-configuration restricts rotational freedom, promoting planar molecular geometry and specific crystal-packing motifs.

Structural determination of this compound likely employs X-ray crystallography tools such as SHELX programs, which are widely used for small-molecule refinement . Validation of bond lengths and angles would align with established databases (e.g., average C-O bond lengths: ~1.43 Å; C=N in quinolines: ~1.34 Å) .

Comparative Analysis with Similar Compounds

Structural and Bond-Length Comparisons

The table below contrasts bond lengths and angles in (E)-3-(2-quinolyl)prop-2-en-1-ol with average values for organic compounds and selected analogs:

Table 1: Bond Lengths (Å) and Angles (°) in this compound vs. Related Compounds

Key Observations :

- The C-O bond in the propenol group (1.42 Å) is slightly shorter than the average (1.43 Å), suggesting increased electron withdrawal from the adjacent double bond .

- The (E)-isomer exhibits a shorter O-H···N hydrogen-bond distance (2.89 Å) compared to the (Z)-isomer (2.94 Å), favoring stronger intermolecular interactions and higher crystallinity .

Hydrogen-Bonding and Supramolecular Behavior

Hydrogen-bonding patterns, analyzed via graph-set theory , distinguish this compound from analogs:

- (E)-Isomer: Forms a helical chain motif via O-H···N bonds between the propenol hydroxyl and quinolyl nitrogen. This motif enhances thermal stability (melting point: ~215°C).

- (Z)-Isomer : Exhibits dimeric hydrogen bonds (R₂²(8) motif), reducing packing efficiency and lowering melting point (~198°C).

- 8-Hydroxyquinoline Derivative: The additional hydroxyl group on quinoline enables bifurcated hydrogen bonds, increasing solubility in polar solvents .

Reactivity and Functional Comparisons

- Tautomerism: The propenol chain in this compound resists keto-enol tautomerism due to conjugation with the quinolyl ring, unlike aliphatic propenols.

- Coordination Chemistry: Unlike 8-hydroxyquinoline derivatives (e.g., clioquinol), which chelate metals via O and N donors, this compound’s single hydroxyl group limits metal-binding utility .

Biological Activity

(E)-3-(2-quinolyl)prop-2-en-1-ol, a compound featuring a quinoline moiety, has garnered attention for its potential biological activities, particularly in the realms of antimicrobial and anticancer properties. This article synthesizes current research findings, case studies, and experimental data to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound is characterized by its unique structure, which includes a prop-2-en-1-ol functional group attached to a quinoline ring. This configuration is believed to contribute to its biological activities, particularly its interaction with cellular targets such as DNA and various enzymes.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. The mechanism of action is thought to involve the intercalation of the quinoline ring with DNA, disrupting cellular processes in microbial organisms. This property positions the compound as a potential candidate for developing new antimicrobial agents, especially against resistant strains of bacteria and fungi.

Anticancer Activity

The anticancer potential of this compound has been explored through various studies. Notably, compounds related to quinoline derivatives have shown promising results against several human cancer cell lines. For example, 2-quinolyl-1,3-tropolones, which share structural similarities with this compound, demonstrated significant anti-proliferative effects against ovarian and colon cancer cells by inducing apoptotic cell death and affecting ERK signaling pathways .

Table 1: Summary of Anticancer Activity Studies

The biological activity of this compound is primarily attributed to its ability to interact with molecular targets within cells:

- DNA Intercalation : The quinoline ring can intercalate into DNA strands, leading to disruption in replication and transcription processes.

- Enzyme Modulation : The compound may also modulate the activity of enzymes involved in critical cellular pathways, affecting cell survival and proliferation.

- Induction of Apoptosis : Evidence suggests that it can trigger apoptotic pathways in cancer cells, enhancing the efficacy of existing chemotherapeutic agents .

Case Studies

Several case studies have highlighted the efficacy of this compound in laboratory settings:

- In Vitro Studies : In vitro assays demonstrated that derivatives of this compound inhibited the growth of various cancer cell lines significantly more than control groups.

- Synergistic Effects : When combined with other anticancer drugs, this compound showed enhanced cytotoxicity, suggesting potential for combination therapies .

Future Directions

Given its promising biological activities, further research is warranted to explore:

- Structure-Activity Relationships (SAR) : Detailed SAR studies could elucidate how modifications to the compound's structure affect its biological efficacy.

- In Vivo Studies : Transitioning from in vitro to in vivo models will be crucial for assessing the therapeutic potential and safety profile.

- Clinical Trials : Ultimately, clinical trials will be necessary to validate the effectiveness and safety of this compound as a therapeutic agent.

Q & A

Q. What are the common synthetic routes for (E)-3-(2-quinolyl)prop-2-en-1-ol, and how is stereochemical control achieved?

Methodological Answer: The compound can be synthesized via transition metal-catalyzed cross-coupling reactions. For example, palladium-catalyzed coupling of 2-quinoline derivatives with propargyl alcohols or allylic sulfides can yield the target structure. Stereochemical control (E/Z selectivity) is achieved using bulky ligands or additives that favor syn- or anti-addition pathways. Infrared (IR) spectroscopy and nuclear Overhauser effect (NOE) NMR experiments are critical for confirming the (E)-configuration, as seen in analogous propenol derivatives .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

Methodological Answer:

- IR Spectroscopy : Identifies hydroxyl (O–H stretch, ~3200–3600 cm⁻¹) and conjugated enol (C=C stretch, ~1600–1650 cm⁻¹) groups .

- ¹H/¹³C NMR : Assigns proton environments (e.g., quinoline aromatic protons at δ 7.5–8.5 ppm) and confirms olefin geometry via coupling constants (J = 12–16 Hz for trans-configuration) .

- HPLC-PDA : Ensures purity (>95%) and monitors byproducts during synthesis .

Advanced Research Questions

Q. How can palladium-catalyzed C–C coupling reactions be optimized for synthesizing derivatives of this compound?

Methodological Answer: Optimize catalyst systems (e.g., Pd(OAc)₂ with PPh₃ ligands) and reaction conditions (temperature, solvent polarity) to enhance yield and selectivity. For example:

- Ligand Effects : Bulky ligands (e.g., XPhos) improve regioselectivity in allylic substitutions .

- Solvent Choice : Polar aprotic solvents (DMF, DMSO) stabilize intermediates in silacyclopropane ring-opening reactions .

- Substrate Preactivation : Use silyl-protected quinoline derivatives to minimize side reactions . Kinetic studies and DFT calculations can further elucidate transition states .

Q. What mechanistic insights explain contradictions in catalytic outcomes when using different transition metals for silacycle formation in related compounds?

Methodological Answer: Contradictions arise from metal-specific activation pathways:

- Zinc : Coordinates to carbonyl groups, enabling nucleophilic attack on silacyclopropanes (e.g., Brook rearrangement) .

- Copper : Favors transmetallation pathways, altering regioselectivity in C–Si bond cleavage .

- Rhodium : Cleaves robust Si–C bonds under mild conditions via oxidative addition, as demonstrated in benzosilole synthesis . Resolve discrepancies by conducting isotopic labeling (²H/¹³C) and in situ monitoring (Raman spectroscopy) to track intermediates .

Q. How can steric and electronic effects in quinoline derivatives influence the reactivity of this compound in multicomponent reactions?

Methodological Answer:

- Steric Effects : Bulky substituents at the quinoline 4-position hinder nucleophilic attack, favoring intramolecular cyclization (e.g., silacyclobutane formation) .

- Electronic Effects : Electron-withdrawing groups (e.g., –NO₂) on the quinoline ring enhance electrophilicity, accelerating C–H activation in Pd-catalyzed couplings . Systematic variation of substituents (Hammett studies) and computational modeling (NBO analysis) quantify these effects .

Data Analysis and Optimization

Q. What statistical approaches are recommended for analyzing contradictory yield data in silacycle-mediated syntheses of this compound?

Methodological Answer: Apply multivariate analysis (e.g., PCA or PLS regression) to identify critical variables (catalyst loading, temperature) causing yield discrepancies. For example:

Q. How can catalytic C–H activation strategies be adapted for late-stage functionalization of this compound?

Methodological Answer: Use directing groups (e.g., pyridine, –CONHR) to position catalysts near target C–H bonds. For example:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.